Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate
Description
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a (Z)-configured enoyl cyanide group and a 4-chlorophenyl moiety.
Crystallographic studies of related compounds () highlight the importance of hydrogen bonding networks in stabilizing molecular conformations, which may influence solubility and melting points . The compound’s electron-withdrawing cyano and chlorophenyl groups likely enhance its dipole moment, affecting reactivity in subsequent chemical transformations.
Properties
IUPAC Name |
ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)14-5-9-17(10-6-14)22-18(23)15(12-21)11-13-3-7-16(20)8-4-13/h3-11H,2H2,1H3,(H,22,23)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLAFXMURUZOU-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and ethyl 4-aminobenzoate.
Knoevenagel Condensation: 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the intermediate 3-(4-chlorophenyl)-2-cyanoprop-2-enal.
Amidation: The intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydroxide (NaOH), various nucleophiles
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Amino derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby altering their function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and synthesis routes of Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate with similar compounds from the evidence:
Crystallographic and Hydrogen Bonding Analysis
- Target Compound vs. Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate (): The methoxyamino analog () forms intermolecular N–H···O hydrogen bonds between the methoxyamino and carbonyl groups, creating a dimeric structure.
- Comparison with (Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (): The difluorophenyl substituent introduces steric and electronic effects, reducing hydrogen bonding propensity compared to the cyano group in the target compound. Fluorine’s electronegativity may also enhance lipophilicity, impacting solubility .
Physicochemical Properties (Inferred)
- Solubility: The cyano group in the target compound may reduce solubility in polar solvents compared to the methoxyamino analog (), while fluorinated analogs () exhibit higher lipid solubility.
- Thermal Stability: Stronger hydrogen bonding in the target compound (due to the benzoate amino group) could result in higher melting points than derivatives with bulkier substituents (e.g., I-6501 in ) .
Biological Activity
Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate, often referred to as a derivative of ethyl cyanoacrylate, has garnered attention in recent research for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways affected, and relevant case studies.
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 388.87 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2Cl)C#N
The exact mechanism of action for this compound remains partially elucidated. However, several hypotheses suggest that it may interact with biological targets through:
- Non-Covalent Interactions : Including hydrogen bonding and van der Waals forces.
- Biochemical Pathways : It is suggested that the compound may interfere with pathways involving similar structures or functional groups, potentially affecting cellular processes related to cancer and viral infections.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Tumor Growth : In vitro studies demonstrated that related compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Mechanistic Insights : Research suggests that these compounds may induce oxidative stress in cancer cells, leading to cell death while sparing normal cells .
Antiviral Activity
There is emerging evidence supporting the potential antiviral activity of this compound:
- Viral Replication Inhibition : Some studies have shown that similar compounds can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes or interfering with viral entry into host cells .
Case Studies
- Study on Anticancer Activity :
-
Antiviral Screening :
- In a screening assay for antiviral activity, researchers tested various derivatives against the influenza virus. This compound displayed notable inhibition of viral replication, with an IC50 value indicating effective antiviral properties at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
